molecular formula C18H18O5 B14267357 2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) CAS No. 162857-54-7

2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI)

Cat. No.: B14267357
CAS No.: 162857-54-7
M. Wt: 314.3 g/mol
InChI Key: POBFRAMXDBJSAK-UHFFFAOYSA-N
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Description

2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) is a complex organic compound derived from anthracene. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a carboxylic acid group, and several methyl groups. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) typically involves multiple steps. One common method is the oxidative dehydrogenation of 1-tetralones, which can be achieved using silver (I) oxide in 1,4-dioxane. This reaction converts 9,10-dihydroxy-1-oxo, 9,10-dihydroxy-1,5-dioxo, and 1,8-dioxo-1,2,3,4,5,6,7,8-octahydro anthracene into the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative processes on a larger scale. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, forming esters and ethers.

Common Reagents and Conditions

    Oxidizing Agents: Silver (I) oxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols, alkyl halides.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of anthracene derivatives with additional hydroxyl groups.

    Substitution: Formation of esters and ethers with varying alkyl or aryl groups.

Scientific Research Applications

2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anthracycline antibiotics.

    Industry: Utilized in the production of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also intercalate into DNA, disrupting its structure and function, which is a common mechanism for many anthraquinone derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydroxyanthraquinone (alizarin)
  • 1,4-Dihydroxyanthraquinone (quinizarin)
  • 1,8-Dihydroxyanthraquinone (dantron, chrysazin)

Uniqueness

2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) is unique due to its specific combination of functional groups and its tetrahydro structure

Properties

CAS No.

162857-54-7

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

3,9-dihydroxy-1,7,10-trimethyl-8-oxo-6,7-dihydro-5H-anthracene-2-carboxylic acid

InChI

InChI=1S/C18H18O5/c1-7-4-5-10-8(2)11-6-12(19)14(18(22)23)9(3)13(11)17(21)15(10)16(7)20/h6-7,19,21H,4-5H2,1-3H3,(H,22,23)

InChI Key

POBFRAMXDBJSAK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C3=CC(=C(C(=C3C(=C2C1=O)O)C)C(=O)O)O)C

Origin of Product

United States

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